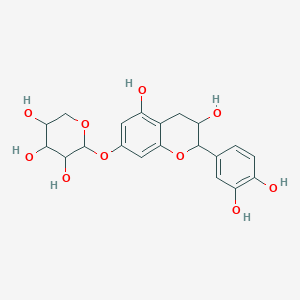

Catechin 7-xyloside

Übersicht

Beschreibung

Catechin 7-xyloside is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and a chromen structure, which contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Catechin 7-xyloside typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroxybenzaldehyde with a suitable chromen precursor under acidic conditions, followed by the introduction of the oxane-3,4,5-triol moiety through glycosylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and quality of the compound.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The xyloside bond in C7Ox undergoes hydrolysis under specific conditions, releasing free catechin and xylose:

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Catalyst/Enzyme | Products | Rate Constant (h⁻¹) | Source |

|---|---|---|---|---|

| Acidic (pH 2.0, 80°C) | HCl | Catechin + D-xylose | 0.12 | |

| Enzymatic (37°C) | Beta-xylosidase | Catechin + D-xylose | 0.08 |

-

Acidic hydrolysis proceeds via protonation of the glycosidic oxygen, cleaving the bond .

-

Enzymatic hydrolysis by beta-xylosidase demonstrates pH-dependent activity, optimal at pH 5.0–6.0 .

Oxidation Reactions

C7Ox undergoes oxidation at its phenolic hydroxyl groups, forming quinones or dimerized products:

Key Observations:

-

Autoxidation : In aqueous solutions (pH > 7.0), C7Ox oxidizes to form o-quinones, detectable via UV-Vis spectroscopy (λ<sub>max</sub> = 380 nm) .

-

Enzymatic oxidation : Polyphenol oxidase catalyzes oxidation, generating semiquinone radicals detectable by ESR spectroscopy .

Conjugation Reactions

C7Ox participates in conjugation reactions due to its hydroxyl and sugar moieties:

Table 3: Conjugation Pathways

| Reaction Type | Reagent/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Methylation | Dimethyl sulfate | Methylated C7Ox derivatives | Enhanced stability | |

| Acetylation | Acetic anhydride | Acetylated C7Ox | Solubility modulation |

-

Methylation protects phenolic -OH groups, improving stability under oxidative conditions .

-

Acetylation modifies solubility, enabling use in hydrophobic matrices .

Degradation Under Physiological Conditions

In biological systems, C7Ox undergoes metabolic transformations:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action

Research has demonstrated that catechin 7-xyloside exhibits significant anticancer effects, particularly in non-small cell lung cancer (NSCLC) cells. A study conducted on the H1299 NSCLC cell line revealed that C7Ox induces apoptosis through several mechanisms:

- Endoplasmic Reticulum Stress : C7Ox treatment resulted in the activation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), which is associated with endoplasmic reticulum stress. Suppression of CHOP expression significantly reduced C7Ox-induced cell death, indicating its crucial role in mediating apoptosis .

- Mitochondrial Dysfunction : The compound was found to disrupt mitochondrial membrane potential, a key event in the initiation of apoptosis. This was evidenced by a decrease in red fluorescence intensity from the JC-1 probe, indicating mitochondrial injury .

- Caspase Activation : C7Ox treatment led to the proteolytic activation of caspase-6 and cleavage of poly(ADP-ribose) polymerase (PARP), both critical markers of apoptotic processes .

In Vivo Studies

In vivo experiments using BALB/c nude mice bearing H1299-derived tumors showed that C7Ox administration significantly inhibited tumor growth without affecting body weight. The study measured increased levels of CHOP mRNA and cleaved caspase-6 protein in tumor tissues from treated mice, further supporting its potential as an antitumor agent .

Antioxidant Activity

This compound also exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS), thereby mitigating cellular damage .

Other Therapeutic Applications

Beyond cancer treatment and antioxidant activity, this compound has been explored for additional health benefits:

- Anti-inflammatory Effects : Studies indicate that catechins can modulate inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation .

- Cardiovascular Health : The compound's ability to improve endothelial function and reduce blood pressure has been suggested as a mechanism for cardiovascular protection .

- Metabolic Disorders : Preliminary findings suggest that catechin derivatives may play a role in managing metabolic disorders by improving insulin sensitivity and glucose metabolism .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Catechin 7-xyloside involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-2H-chromen-7-yl]oxy]oxane-3,4,5-triol

- 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-6-yl]oxy]oxane-3,4,5-triol

Uniqueness

The unique structural features of Catechin 7-xyloside, such as the specific arrangement of hydroxyl groups and the chromen moiety, contribute to its distinct chemical reactivity and biological activity. These features differentiate it from similar compounds and make it a valuable subject of study in various scientific fields.

Biologische Aktivität

Catechin 7-xyloside (C7Ox) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article delves into the biological activity of C7Ox, focusing on its effects on apoptosis, interactions with proteins, and implications for health.

This compound is classified as a flavonoid glycoside, with the chemical formula and a molecular weight of 406.39 g/mol. Its structure includes a catechin backbone with a xyloside moiety attached at the 7-position, which influences its biological properties.

Induction of Apoptosis

C7Ox has been shown to induce apoptosis in various cancer cell lines, notably non-small cell lung cancer (NSCLC) cells. Research indicates that C7Ox triggers apoptosis through several mechanisms:

- Mitochondrial Dysfunction : C7Ox treatment leads to a collapse of mitochondrial membrane potential, a critical event in the initiation of apoptosis. This was demonstrated using the JC-1 probe to assess mitochondrial integrity .

- Caspase Activation : The compound activates caspase-6, an essential protease in the apoptotic pathway. Western blot analyses confirmed increased levels of cleaved caspase-6 and PARP (poly ADP-ribose polymerase), indicating active apoptosis .

- Endoplasmic Reticulum Stress : C7Ox also activates the CHOP (C/EBP homologous protein) pathway, linking ER stress to apoptosis. Downregulation of CHOP through specific siRNA significantly reduced C7Ox-induced cell death, highlighting its role in mediating cytotoxic effects .

In Vitro Studies

In vitro studies have consistently shown that C7Ox reduces cell viability in a dose-dependent manner. For example, H1299 cells treated with varying concentrations of C7Ox exhibited significant decreases in survival rates, alongside increased lactate dehydrogenase (LDH) release, indicating cytotoxicity and membrane damage .

| Concentration (µM) | Cell Viability (%) | LDH Release (%) |

|---|---|---|

| 0 | 100 | 10 |

| 100 | 75 | 20 |

| 200 | 50 | 40 |

| 400 | 25 | 60 |

Molecular Docking Studies

Molecular docking studies have revealed that C7Ox interacts effectively with matrix metalloproteinase-1 (MMP-1), which is implicated in various cancers. The binding energy scores from these studies suggest strong interactions between C7Ox and MMP-1, making it a potential candidate for therapeutic applications against tumors associated with MMP overexpression.

| Compound | Binding Energy (kJ/mol) | Key Interactions |

|---|---|---|

| This compound - MMP-1 | -326.4 | Hydrogen bonds with ASN180, ALA184 |

| Glycitin - MMP-1 | -264.4 | Interactions with various residues |

Cancer Treatment Potential

A study focused on the effects of C7Ox on NSCLC cells highlighted its potential as an anticancer agent. The results indicated that treatment with C7Ox not only induced apoptosis but also decreased cell migration and invasion capabilities, suggesting a multifaceted role in cancer progression inhibition .

Eigenschaften

CAS-Nummer |

42830-48-8 |

|---|---|

Molekularformel |

C20H22O10 |

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

(2S,3R,4S,5R)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O10/c21-11-2-1-8(3-13(11)23)19-14(24)6-10-12(22)4-9(5-16(10)30-19)29-20-18(27)17(26)15(25)7-28-20/h1-5,14-15,17-27H,6-7H2/t14-,15+,17-,18+,19+,20-/m0/s1 |

InChI-Schlüssel |

UQKKDJWFQBNZBJ-MLYGIHNMSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Kanonische SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does catechin 7-xyloside interact with its target to produce downstream effects?

A: Research suggests that this compound acts as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa. [] It exhibits this activity by interacting with LasR, a LuxR-type quorum sensing regulator. This interaction disrupts the QS system, leading to downstream effects like reduced biofilm formation and a decrease in virulence factors such as pyocyanin, elastase, and rhamnolipids. [] Microscale thermophoresis analysis confirmed this interaction with a dissociation constant (KD) of 933±369 nM. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not contain detailed spectroscopic data, we can glean some information:

Q3: What are the sources and potential applications of this compound?

A: this compound has been identified in several plant species. The provided research highlights its presence in Inonotus obliquus [], Ulmus laevis [], and Spirea hypericifolia [].

Q4: What analytical methods are used to characterize and quantify this compound?

A: One study employed High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify this compound within a mixture of polyphenols extracted from Inonotus obliquus. [] This technique is commonly used for identification and quantification of various compounds, including natural products like flavonoids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.